[4-(Trifluoromethyl)thiophen-3-yl]boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(Trifluoromethyl)thiophen-3-yl]boronic acid: is an organoboron compound with the molecular formula C5H4BF3O2S It is a boronic acid derivative where the boronic acid group is attached to a thiophene ring substituted with a trifluoromethyl group at the 4-position
Mechanism of Action
Target of Action
The primary target of [4-(Trifluoromethyl)thiophen-3-yl]boronic acid is the palladium catalyst in the Suzuki-Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon-carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid group of the compound is transferred from boron to palladium . This results in the formation of a new palladium-carbon bond .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction is the primary biochemical pathway affected by this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon-carbon bonds .
Pharmacokinetics
It is known that the compound is relatively stable and readily prepared . Its ADME properties and their impact on bioavailability would require further investigation.
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This can lead to the synthesis of various bioactive small molecules .
Action Environment
The action of this compound is influenced by the reaction conditions. The Suzuki-Miyaura cross-coupling reaction is known for its mild and functional group tolerant reaction conditions . Therefore, the compound’s action, efficacy, and stability may vary depending on these conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Trifluoromethyl)thiophen-3-yl]boronic acid typically involves the trifluoromethylation of thiophene derivatives followed by borylation. One common method includes the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid in the presence of a base to introduce the trifluoromethyl group onto the thiophene ring. Subsequent borylation can be achieved using boronic acid derivatives under palladium-catalyzed conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [4-(Trifluoromethyl)thiophen-3-yl]boronic acid can undergo oxidation reactions, typically forming sulfoxides or sulfones depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group or other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly employed in Suzuki-Miyaura cross-coupling reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted thiophenes depending on the halide used in the reaction.
Scientific Research Applications
Chemistry: In organic synthesis, [4-(Trifluoromethyl)thiophen-3-yl]boronic acid is used as a building block for the construction of more complex molecules. Its ability to undergo Suzuki-Miyaura cross-coupling makes it valuable for forming carbon-carbon bonds in the synthesis of pharmaceuticals and agrochemicals .
Biology and Medicine: The compound’s unique structure, particularly the trifluoromethyl group, imparts significant biological activity. It is investigated for its potential as a pharmacophore in drug design, particularly in the development of enzyme inhibitors and receptor modulators .
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its ability to form stable bonds with other molecules makes it useful in the development of sensors and other analytical devices .
Comparison with Similar Compounds
Phenylboronic acid: Lacks the trifluoromethyl and thiophene groups, making it less lipophilic and potentially less biologically active.
Thiophen-3-ylboronic acid: Similar structure but without the trifluoromethyl group, which may result in different reactivity and biological activity.
4-(Trifluoromethyl)phenylboronic acid: Contains the trifluoromethyl group but lacks the thiophene ring, which can affect its electronic properties and reactivity.
Uniqueness: The presence of both the trifluoromethyl group and the thiophene ring in [4-(Trifluoromethyl)thiophen-3-yl]boronic acid imparts unique electronic and steric properties that enhance its reactivity and potential biological activity. This combination makes it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
[4-(trifluoromethyl)thiophen-3-yl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BF3O2S/c7-5(8,9)3-1-12-2-4(3)6(10)11/h1-2,10-11H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWVQATYLVQPFDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CSC=C1C(F)(F)F)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BF3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.96 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2246717-07-5 |
Source
|
Record name | [4-(trifluoromethyl)thiophen-3-yl]boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.